molecular formula C21H36Cl2N2O3 B12713195 Ethanamine, N,N-diethyl-2-(2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-isoquinolinyl)ethoxy)-, dihydrochloride CAS No. 126356-32-9

Ethanamine, N,N-diethyl-2-(2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-isoquinolinyl)ethoxy)-, dihydrochloride

Cat. No.: B12713195
CAS No.: 126356-32-9
M. Wt: 435.4 g/mol
InChI Key: IZIFZSXCHQDJQG-UHFFFAOYSA-N
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Description

Ethanamine, N,N-diethyl-2-(2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-isoquinolinyl)ethoxy)-, dihydrochloride is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N,N-diethyl-2-(2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-isoquinolinyl)ethoxy)-, dihydrochloride typically involves multiple steps, including the formation of the isoquinoline core, followed by the introduction of the ethanamine moiety. Common reagents used in these reactions include alkylating agents, reducing agents, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N,N-diethyl-2-(2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-isoquinolinyl)ethoxy)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Ethanamine, N,N-diethyl-2-(2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-isoquinolinyl)ethoxy)-, dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Ethanamine, N,N-diethyl-2-(2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-isoquinolinyl)ethoxy)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives with varying substituents. Examples include:

    Papaverine: An isoquinoline alkaloid with vasodilatory properties.

    Berberine: Known for its antimicrobial and anti-inflammatory activities.

    Tetrahydroisoquinoline: A structural analog with potential neuroprotective effects.

Uniqueness

Ethanamine, N,N-diethyl-2-(2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-isoquinolinyl)ethoxy)-, dihydrochloride is unique due to its specific structural features, such as the diethylamino group and the dimethoxy isoquinoline core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

126356-32-9

Molecular Formula

C21H36Cl2N2O3

Molecular Weight

435.4 g/mol

IUPAC Name

2-[2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)ethoxy]-N,N-diethylethanamine;dihydrochloride

InChI

InChI=1S/C21H34N2O3.2ClH/c1-7-23(8-2)10-12-26-11-9-18-17-14-20(25-6)19(24-5)13-16(17)15-21(3,4)22-18;;/h13-14H,7-12,15H2,1-6H3;2*1H

InChI Key

IZIFZSXCHQDJQG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOCCC1=NC(CC2=CC(=C(C=C21)OC)OC)(C)C.Cl.Cl

Origin of Product

United States

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